molecular formula C7H11N3S B12962743 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine

1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B12962743
M. Wt: 169.25 g/mol
InChI Key: IFAJWSHTIWUHSP-UHFFFAOYSA-N
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Description

1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is a compound that features a thietane ring and a pyrazole ring Thietanes are four-membered sulfur-containing heterocycles, while pyrazoles are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired compound through a thiirane-thietane rearrangement.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.

    Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form linear or cyclic products.

Common Reagents and Conditions

    Bases: Potassium hydroxide (KOH) is commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Solvents: Aqueous media or polar aprotic solvents like acetonitrile (MeCN) are often used.

Major Products Formed

    Substitution Products: Nucleophilic substitution at the thietane ring can lead to various substituted thietane derivatives.

    Oxidation Products: Oxidation of the thietane ring can yield sulfoxides or sulfones.

    Ring-Opened Products: Ring-opening reactions can produce linear or cyclic compounds depending on the reaction conditions.

Scientific Research Applications

1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing heterocycles and pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. For instance, derivatives of thietane have been shown to exhibit antidepressant activity by influencing neurotransmitter systems such as the adrenergic, GABA-ergic, and serotoninergic systems . The exact molecular targets and pathways for this specific compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiiranes: Three-membered sulfur-containing heterocycles.

    Oxiranes: Three-membered oxygen-containing heterocycles.

    Aziridines: Three-membered nitrogen-containing heterocycles.

    Oxetanes: Four-membered oxygen-containing heterocycles.

    Azetidines: Four-membered nitrogen-containing heterocycles.

Uniqueness

1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both a thietane ring and a pyrazole ring in its structure

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

1-(thietan-3-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C7H11N3S/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5,8H2

InChI Key

IFAJWSHTIWUHSP-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)CN2C=C(C=N2)N

Origin of Product

United States

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